molecular formula C16H11N5OS B5546082 10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one

10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one

Cat. No. B5546082
M. Wt: 321.4 g/mol
InChI Key: HMHUNUOEVDGVSJ-UHFFFAOYSA-N
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Description

10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one is a useful research compound. Its molecular formula is C16H11N5OS and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.06843116 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

One study focuses on the synthesis of new thieno and furopyrimidine derivatives, including compounds with structures related to the one you mentioned. These compounds were prepared through a series of chemical reactions starting from 2-amino-4,5-dimethylthiophene-3-carbonitrile, leading to various thienotriazolopyrimidines and thienopyrimidines. These synthesized compounds were then screened for their antimicrobial activity, providing a foundation for potential pharmaceutical applications (Hossain & Bhuiyan, 2009).

Antimicrobial and Antifungal Potency

Another related research path involves the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives, incorporating a thiazolo[3,2-a]benzimidazole moiety. Some of these newly synthesized compounds exhibited moderate effects against specific bacterial and fungal species, highlighting their potential as antimicrobial agents (Abdel‐Aziz et al., 2008).

Potential Antimicrobial Agents

Further research into thiophene-based heterocycles as potential antimicrobial agents yielded several new pyrazole, pyridine, [1,2,4]triazolo[1,5-α]pyrimidine, benzimidazo[1,2-a]pyrimidine, and 1,2,4-triazolo[3,4-c][1,2,4]triazine derivatives. These compounds, incorporating a thiophene moiety, showed significant antibacterial and antifungal activities, with some being more potent than standard drugs against specific fungi (Mabkhot et al., 2016).

Anti-inflammatory and Analgesic Properties

Another area of research involves the synthesis of thieno[2',3':4,5]pyrimido[1,2-b][1,2,4]triazines and thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines, which were evaluated for their anti-inflammatory and analgesic activities. Some of these compounds demonstrated significant effects in this regard, suggesting potential for development as pharmaceuticals (Ashour et al., 2013).

Future Directions

The future directions for research on “10,11-dimethyl-12H-thieno[2’,3’:4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one” could include further exploration of its synthesis, analysis of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its safety and potential therapeutic uses .

properties

IUPAC Name

17,18-dimethyl-16-thia-1,2,4,5,14-pentazapentacyclo[11.7.0.02,6.07,12.015,19]icosa-3,5,7,9,11,13,15(19),17-octaen-20-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS/c1-8-9(2)23-15-12(8)16(22)21-13(18-15)10-5-3-4-6-11(10)14-19-17-7-20(14)21/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHUNUOEVDGVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C5=NN=CN53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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